![molecular formula C14H22N2O4 B3155494 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid CAS No. 801228-30-8](/img/structure/B3155494.png)
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid
Overview
Description
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid (DMOQB) is a synthetic small molecule that has been studied extensively in the scientific community for its potential applications in the fields of biochemistry and physiology. DMOQB is an analog of the naturally occurring amino acid L-glutamic acid and has been used as a model system for studying the effects of chemical modifications on the structure and function of proteins. DMOQB has been used in a variety of laboratory experiments, including in vivo and in vitro studies, to investigate its biochemical and physiological effects.
Scientific Research Applications
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been widely used in scientific research to study the effects of chemical modifications on the structure and function of proteins. In particular, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been used to study the effects of chemical modifications on the activity of enzymes, such as proteases, kinases, and phosphatases. 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has also been used to study the effects of chemical modifications on the binding affinity of proteins to their ligands and to study the effects of chemical modifications on the stability of proteins. Additionally, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been used to study the effects of chemical modifications on the folding of proteins, as well as the effects of chemical modifications on the conformation of proteins.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid is not fully understood. However, it is believed that 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid binds to the active site of enzymes, such as proteases, kinases, and phosphatases, and modifies the enzymatic activity of the enzymes. 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has also been shown to interact with the active sites of other proteins, such as receptors, and modulate their activity. Additionally, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to interact with the active sites of DNA and RNA and modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid have been studied extensively in laboratory experiments. 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to modulate the activity of enzymes, such as proteases, kinases, and phosphatases, and to modulate the binding affinity of proteins to their ligands. Additionally, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to modulate the stability of proteins and to modulate the folding of proteins. Furthermore, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to modulate the conformation of proteins and to modulate the expression of genes.
Advantages and Limitations for Lab Experiments
The use of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid in laboratory experiments has several advantages. 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid is a small molecule that can be easily synthesized and is relatively inexpensive. Additionally, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to be relatively stable and has been shown to be non-toxic. Furthermore, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to be highly soluble in aqueous solutions and is relatively easy to handle.
However, there are also some limitations to the use of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid in laboratory experiments. 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid is a synthetic molecule and is not found naturally in the body, which may limit its effects on biochemical and physiological processes. Additionally, the mechanism of action of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid is not fully understood, which may limit its use in certain types of experiments. Furthermore, 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid has been shown to have a relatively short half-life in the body, which may limit its use in longer-term experiments.
Future Directions
The potential applications of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid are far-reaching and there are many potential future directions for the use of this molecule. Future research could focus on the use of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid to modulate the activity of enzymes and proteins involved in the synthesis of neurotransmitters and hormones, such as dopamine and serotonin. Additionally, future research could focus on the use of 4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid to modulate the expression of genes involved in the development of diseases, such as cancer and Alzheimer’s disease. Furthermore, future research could focus on the use of D
properties
IUPAC Name |
4-(2,2-dimethyl-3-oxo-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-1-yl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(2)13(20)15-9-5-3-4-6-10(9)16(14)11(17)7-8-12(18)19/h9-10H,3-8H2,1-2H3,(H,15,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMOMOXLUIGLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2CCCCC2N1C(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethyl-3-oxo-octahydro-quinoxalin-1-YL)-4-oxo-butyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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